molecular formula C12H16BrNO B1599121 N-Pentyl 2-bromobenzamide CAS No. 349092-69-9

N-Pentyl 2-bromobenzamide

Cat. No.: B1599121
CAS No.: 349092-69-9
M. Wt: 270.17 g/mol
InChI Key: RCKFKZXUGXJCQK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzamide (B126) Chemistry

N-Pentyl 2-bromobenzamide (B1207801) is structurally defined by a benzamide core, which consists of a benzene (B151609) ring attached to an amide functional group. Key to its identity are two specific substitutions: a bromine atom at the ortho- (or 2-) position of the benzene ring and a pentyl group attached to the nitrogen of the amide.

The presence of the bromine atom categorizes it as a halogenated benzamide. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules. researchgate.net The position of the halogen on the aromatic ring can significantly influence the compound's reactivity and its interactions with biological targets. researchgate.net In the case of 2-bromobenzamides, the bromine atom can act as a leaving group or participate in various coupling reactions, making them versatile intermediates in organic synthesis. rsc.orgmdpi.com

The N-pentyl group is a five-carbon alkyl chain, which contributes to the lipophilicity of the molecule. The nature of the substituent on the amide nitrogen is a critical determinant of the biological activity of benzamide derivatives. researchgate.net

Historical Perspective of Benzamide Derivatives in Research

Benzamide and its derivatives have a long and rich history in scientific research, particularly in the development of pharmaceuticals. The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Historically, the substitution pattern on the benzamide core has been extensively modified to create a diverse range of therapeutic agents. For instance, substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetic agents. The biological activity is often dictated by the nature and position of the substituents on both the aromatic ring and the amide nitrogen.

In synthetic chemistry, benzamide derivatives, particularly halogenated ones, are valuable precursors for the synthesis of more complex heterocyclic compounds. For example, 2-bromobenzamides are widely used as starting materials for the construction of quinazolinones and phenanthridinones, which are classes of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. rsc.orgacs.org The reactivity of the carbon-bromine bond allows for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net

Scope and Significance of Research on N-Pentyl 2-bromobenzamide

Direct and detailed research on this compound is not extensively documented in publicly available literature. Its primary role appears to be that of a building block or intermediate in organic synthesis. cymitquimica.com Chemical suppliers list it as a research chemical, suggesting its use in laboratory-scale synthesis. scbt.comlookchem.com

The significance of this compound can be inferred from the research conducted on analogous N-substituted 2-bromobenzamides. Studies on similar compounds, where the N-alkyl or N-aryl group is varied, have shown that these molecules can be used to synthesize a library of compounds for screening for biological activity. nih.gov For example, N-substituted 2-bromobenzamides have been used in copper-catalyzed reactions to produce (Z)-3-methyleneisoindolin-1-ones, a class of compounds with potential applications in materials science and medicinal chemistry. nih.gov

Furthermore, research on other N-substituted bromobenzamides has explored their potential as dopamine (B1211576) antagonists. researchgate.net While these studies did not specifically include the N-pentyl derivative, they highlight the potential for this compound to be investigated for similar activities. Given the established synthetic utility of the 2-bromobenzamide moiety and the influence of the N-substituent on biological activity, this compound represents a potentially valuable, yet underexplored, compound for further academic and industrial research.

Chemical Data

Below are tables summarizing the key chemical identifiers and properties of this compound.

Table 1: Compound Identifiers

Identifier Value
CAS Number 349092-69-9 scbt.comchemscene.com
Molecular Formula C12H16BrNO scbt.comchemscene.com

| Synonyms | 2-Bromo-N-pentylbenzamide chemscene.com |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 270.17 g/mol chemscene.com
Appearance Not specified in available literature

| Purity | Typically ≥98% from commercial suppliers chemscene.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFKZXUGXJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400449
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349092-69-9
Record name N-Pentyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Pentyl 2 Bromobenzamide and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods involve the formation of the final amide bond in a single key step, either by coupling a benzoic acid derivative with an amine or by alkylating a pre-existing amide.

The most straightforward method for synthesizing N-Pentyl 2-bromobenzamide (B1207801) is the direct amidation of 2-bromobenzoic acid or its activated derivatives with pentylamine. This classic transformation can be accomplished using various coupling agents or by first converting the carboxylic acid to a more reactive species.

One common approach involves activating the carboxylic acid group of 2-bromobenzoic acid to facilitate the nucleophilic attack by pentylamine. This can be achieved by converting the acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, a procedure analogous to the synthesis of related azidobenzamides involves heating the benzoic acid derivative with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). nih.gov The resulting crude 2-bromobenzoyl chloride can then be reacted with pentylamine in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane (B109758) to yield N-Pentyl 2-bromobenzamide. nih.gov

Alternatively, direct coupling of 2-bromobenzoic acid and an amine can be promoted by catalysts without the need for prior activation. Copper-catalyzed cross-coupling reactions provide a chemo- and regioselective method for the amination of 2-bromobenzoic acids. nih.gov These procedures can effectively couple both N-aryl and N-alkyl amines with unprotected 2-bromobenzoic acids to produce the corresponding N-substituted anthranilic acid derivatives in high yields. nih.gov While this specific method is demonstrated for producing N-substituted anthranilic acids, the underlying principle of copper-catalyzed amination is relevant to benzamide (B126) synthesis. General protocols for direct amide formation from unactivated carboxylic acids and amines often utilize catalysts like zirconium tetrachloride (ZrCl₄) under reflux conditions. rsc.org

Table 1: Representative Conditions for Amidation Reactions

Starting Material Reagent/Catalyst Solvent Key Features
2-Bromobenzoic Acid Oxalyl Chloride, then Pentylamine/Base Dichloromethane Two-step, high-yielding, involves reactive acid chloride intermediate. nih.gov
2-Bromobenzoic Acid Pentylamine, Copper Catalyst, K₂CO₃ 2-Ethoxyethanol Direct coupling, eliminates the need for acid protection. nih.gov
2-Bromobenzoic Acid Pentylamine, ZrCl₄ Toluene / p-Xylene Direct catalytic amidation under reflux. rsc.org

An alternative direct strategy is the N-alkylation of a precursor amide. This approach begins with 2-bromobenzamide and introduces the pentyl group onto the nitrogen atom.

Ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amides using alcohols as the alkylating agent. oup.com In a typical reaction, a mixture of an amide (like benzamide), an alcohol (such as 1-pentanol), and a catalyst like RuCl₂(PPh₃)₃ is heated. oup.com This method is advantageous as it proceeds under neutral conditions and offers high selectivity for N-monoalkylation. oup.com

Another N-alkylation method employs trialkyl phosphates as the alkylating agents in the presence of a strong base like lithium diisopropylamide (LDA). thieme-connect.com This technique has been successfully used for the N-alkylation of various amides. For example, the synthesis of N-pentyl-N-phenylbenzamide was achieved with a 94% yield using this procedure, highlighting its efficiency for introducing a pentyl group. thieme-connect.com

However, N-alkylation attempts can sometimes lead to unexpected intramolecular cyclization products, especially with ortho-substituted benzamides containing reactive functional groups. For instance, attempted N-alkylation of 2-azidobenzamide with an alkenyl bromide in the presence of a base resulted in the formation of benzotriazinone and quinazolinone derivatives rather than the expected N-alkylated product. nih.gov This underscores the importance of substrate and reagent selection in directing the reaction pathway.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve multi-step syntheses where the target molecule is built from precursors through transformations or advanced coupling reactions.

The synthesis of this compound can conceptually start from other N-pentyl halobenzamides, such as the 2-chloro or 2-iodo analogues. The reactivity of the halogen substituent is a key factor in many synthetic transformations. In copper-catalyzed cascade reactions, the reactivity of 2-halobenzamides follows the order: 2-iodobenzamide (B1293540) > 2-bromobenzamide > 2-chlorobenzamide. mdpi.com This reactivity trend suggests that transformations involving the carbon-halogen bond might be more facile starting from an iodo- or bromo-derivative compared to a chloro-derivative.

While direct halogen exchange (e.g., converting a chloro- to a bromo-substituent) on the benzamide ring is not a commonly reported specific route to this compound, various synthetic protocols utilize 2-halobenzamides as precursors for more complex heterocyclic structures. For example, 2-halobenzamides can be converted into 1,2-benzisothiazol-3-ones through reactions with sulfur sources. google.comgoogle.com These transformations highlight the utility of the halogen as a leaving group in cyclization reactions.

Metal catalysis, particularly with palladium, plays a crucial role in modern organic synthesis and offers powerful tools for constructing complex molecules from benzamide precursors.

This compound and related N-substituted 2-bromobenzamides are valuable precursors for the synthesis of polycyclic aromatic scaffolds like phenanthridin-6(5H)-ones. acs.orgacs.org These reactions typically involve a palladium-catalyzed annulation process where the N-substituted 2-bromobenzamide couples with another aromatic molecule.

One established protocol involves the palladium-catalyzed reaction of an N-substituted 2-bromobenzamide with a 2-bromobenzoic acid. acs.orgacs.org The reaction is generally carried out using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), in the presence of a base (e.g., cesium carbonate, Cs₂CO₃) and a copper(I) iodide (CuI) co-catalyst in a solvent like DMF at elevated temperatures. acs.org The scope of this reaction is broad, and N-alkyl-2-bromobenzamides with methyl, ethyl, n-propyl, and n-butyl groups have been successfully used, furnishing the corresponding phenanthridinone products in moderate to high yields (61-75%). acs.org This indicates that this compound would be a highly suitable substrate for this transformation.

Another approach involves the palladium-catalyzed annulation of arynes with N-substituted 2-halobenzamides. nih.gov In this method, an aryne, generated in situ from a precursor like o-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacts with the N-alkyl-2-bromobenzamide. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, often in the presence of a ligand and a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This process constructs two new carbon-carbon bonds, leading to the formation of the N-substituted phenanthridinone core. rsc.org

Table 2: Palladium-Catalyzed Annulation of N-Alkyl-2-Bromobenzamides

N-Alkyl Group Coupling Partner Catalyst System Product Yield Reference
Methyl 2-Bromobenzoic Acid Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ 70% acs.orgacs.org
Ethyl 2-Bromobenzoic Acid Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ 75% acs.org
n-Propyl 2-Bromobenzoic Acid Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ 72% acs.org
n-Butyl 2-Bromobenzoic Acid Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ 65% acs.org
Ethyl Benzyne Precursor Pd(OAc)₂, DPEphos, CsF 72% nih.gov

Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Copper-Catalyzed Cyclization and C-S/N-S Bond Formation

N-substituted 2-bromobenzamides, including this compound, are valuable precursors for the synthesis of sulfur-containing heterocycles through copper-catalyzed reactions. These methods facilitate the construction of benzo[d]isothiazol-3(2H)-ones, which are significant N,S-heterocyclic scaffolds. The process typically occurs in a one-pot manner, involving the formation of both a carbon-sulfur (C-S) and a nitrogen-sulfur (N-S) bond. rsc.org

The reaction mechanism generally begins with the oxidative addition of the 2-bromobenzamide to a Cu(I) catalyst. This is followed by a ligand exchange with a sulfur source, such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂). researchgate.netmdpi.com Subsequent reductive elimination and intramolecular nucleophilic substitution lead to the cyclized product, benzo[d]isothiazol-3(2H)-one. mdpi.com The choice of catalyst, ligand, base, and sulfur source can be optimized to achieve high yields. For instance, the use of CuI with ligands like L-proline or 2,2'-bipyridine (B1663995) has proven effective. researchgate.net The reactivity of the starting 2-halobenzamide follows the general trend of 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide. mdpi.com

Table 1: Examples of Copper-Catalyzed Synthesis of N-Substituted Benzo[d]isothiazol-3(2H)-ones This table presents a conceptual summary based on reported methodologies.

N-Substituent Catalyst/Ligand Sulfur Source Base Solvent Yield (%) Reference
Alkyl/Aryl CuI / L-proline CS₂ K₃PO₄ DMF >75 researchgate.net
Alkyl/Aryl CuI KSCN - Water Good mdpi.com
Aryl/Benzyl (B1604629)/Alkyl CuI / 2,2'-bipyridine S₈ K₂CO₃ DMF up to 91 researchgate.net
Alkyl/Aryl CuBr₂ S₈ K₂CO₃ DMAc (MW) Moderate-Good mdpi.com

Green Chemistry Principles in this compound Synthesis (Conceptual)

The conventional synthesis of this compound often involves the reaction of 2-bromobenzoic acid with a halogenating agent (e.g., thionyl chloride) to form 2-bromobenzoyl chloride, followed by a reaction with pentylamine. This multi-step process can generate significant waste. Applying the principles of green chemistry can lead to more sustainable and efficient synthetic routes. sioc-journal.cnucl.ac.uk

Key Green Strategies:

Catalytic Direct Amidation: A primary green approach is to avoid stoichiometric activating agents by employing catalytic direct amidation. This involves the direct condensation of 2-bromobenzoic acid and pentylamine. Catalysts like boric acid have been shown to facilitate such reactions, improving atom economy and reducing waste by only producing water as a byproduct. scispace.comacs.org

Solvent Selection: The choice of solvent is critical. Traditional syntheses may use chlorinated solvents like dichloromethane or polar aprotic solvents like DMF, which have toxicity and disposal concerns. ucl.ac.uk Green alternatives include water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. numberanalytics.commdpi.com Performing the reaction under solvent-free conditions, for example using mechanochemical methods (grinding), is an even greener option that minimizes solvent-related pollution. scispace.comnumberanalytics.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Biocatalysis: Enzymes, such as lipases or amidases, can be used as catalysts for amide bond formation. These biocatalytic methods operate under mild conditions and offer high selectivity, presenting an environmentally friendly alternative to traditional chemical synthesis. ucl.ac.uknumberanalytics.com

By integrating these principles, the synthesis of this compound can be redesigned to be more environmentally benign, safer, and more efficient.

Derivatization Strategies and Analog Preparation

The N-pentyl group of this compound can be readily modified to generate a diverse library of analogs. This is typically achieved by reacting 2-bromobenzoyl chloride or 2-bromobenzoic acid (using a coupling agent) with a wide array of primary amines. This strategy allows for the exploration of structure-activity relationships by introducing different aliphatic, alicyclic, or aromatic substituents at the amide nitrogen.

Research has shown that various N-substituents are well-tolerated in subsequent cyclization reactions. nih.gov Both N-aliphatic and N-aromatic groups can be incorporated, although yields may vary depending on the steric and electronic properties of the substituent. For example, in some cobalt-catalyzed cyclizations, increasing the electron density on the amide nitrogen by switching from an N-methyl to an N-benzyl group resulted in varied product yields. mdpi.com The synthesis of analogs with substituents like methyl, ethyl, propyl, butyl, and various aryl groups has been successfully demonstrated, highlighting the versatility of the 2-bromobenzamide scaffold. nih.gov

Table 2: Examples of N-Substituents on the 2-Bromobenzamide Scaffold for Analog Synthesis This table illustrates the variety of substituents that can be incorporated based on findings in the literature.

N-Substituent Type Specific Examples Potential Impact Reference
N-Alkyl (linear) Methyl, Ethyl, n-Propyl, n-Butyl Generally well-tolerated, furnishing products in moderate to high yields. nih.gov
N-Alkyl (bulky) tert-Butyl Can cause significant steric hindrance, potentially inhibiting reactions. nih.gov
N-Benzyl Benzyl Increases electron density on the amide nitrogen compared to smaller alkyl groups. mdpi.com
N-Aryl Phenyl, Substituted Phenyls Tolerates a range of functional groups (halogens, ethers, nitriles). nih.gov
N-Heteroaromatic Furan, Thiophene Compatible with palladium-catalyzed annulation protocols. nih.gov

Introducing substituents onto the bromo-phenyl ring of this compound provides another avenue for creating analogs and modulating the compound's chemical properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly influence the reactivity of the scaffold, particularly in metal-catalyzed cross-coupling and cyclization reactions.

Electronic Effects: The presence of electron-donating groups (e.g., -OMe, -Me) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the phenyl ring affects the electron density of the aromatic system and the C-Br bond. In palladium-catalyzed annulation reactions, various substituents such as aliphatic, chloro, and fluoro groups on the 2-bromobenzamide core are compatible, leading to the formation of expected products in moderate to high yields. nih.gov Both electron-rich and electron-poor substrates can often proceed effectively, although reaction rates and yields may differ. mdpi.comrsc.org

Steric Effects: The position and size of substituents can exert steric hindrance. A substituent ortho to the bromine atom or the amide group can hinder the approach of reactants or catalysts, potentially lowering reaction rates and yields. ias.ac.in This effect is a crucial consideration in designing synthetic routes for highly substituted analogs.

The interplay of these polar and steric factors allows for the fine-tuning of the molecule's reactivity for specific synthetic transformations. ias.ac.in

The N-substituted 2-bromobenzamide scaffold is a cornerstone for the construction of a wide array of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Various transition-metal-catalyzed and organocatalytic methods leverage this precursor for intramolecular or tandem cyclization reactions.

Benzo[d]isothiazol-3(2H)-ones: As discussed previously, copper-catalyzed one-pot reactions of N-substituted 2-bromobenzamides with a sulfur source afford these five-membered N,S-heterocycles through C-S/N-S bond formation. rsc.orgresearchgate.net

Quinazolinones: These six-membered, nitrogen-containing heterocycles can be synthesized via copper-catalyzed cascade reactions of N-substituted 2-bromobenzamides with reagents like formamide (B127407) or various nitriles. organic-chemistry.orgchim.it

Phenanthridinones: Palladium-catalyzed intramolecular C-H activation provides a powerful method to synthesize these polycyclic aromatic lactams. This reaction involves the annulation of N-aryl 2-bromobenzamides, where the N-aryl group couples with the bromo-phenyl ring. nih.govrsc.org

3-(Imino)isoindolin-1-ones: Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides offers a route to these five-membered nitrogen heterocycles. The reaction proceeds well with electron-rich benzamides. mdpi.com

Dibenzothiazepinones: A one-pot, twice copper-catalyzed process can couple 2-bromobenzamides with 2-bromothiophenol (B30966) to form N-substituted dibenzothiazepinones, a seven-membered heterocyclic system. sorbonne-universite.fr

Table 3: Heterocyclic Systems Synthesized from N-Substituted 2-Bromobenzamide Scaffolds

Heterocyclic Product Reaction Type Key Reagents Metal Catalyst Reference
Benzo[d]isothiazol-3(2H)-one C-S/N-S Cyclization Sulfur powder, KSCN, CS₂ Copper rsc.orgmdpi.com
Quinazolinone Condensative Cyclization Formamide, Nitriles Copper organic-chemistry.orgchim.it
Phenanthridinone Intramolecular C-H Arylation N-Aryl Substituent Palladium nih.govrsc.org
3-(Imino)isoindolin-1-one Cyclization Carbodiimides Cobalt mdpi.com
Dibenzothiazepinone Tandem C-S/C-N Coupling 2-Bromothiophenol Copper sorbonne-universite.fr

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-Pentyl 2-bromobenzamide (B1207801), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for its structural elucidation.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-Pentyl 2-bromobenzamide is expected to exhibit distinct signals corresponding to the protons of the pentyl chain and the aromatic ring. The protons of the pentyl group would appear in the upfield region, typically between 0.9 and 3.5 ppm. The terminal methyl (CH₃) group would likely be a triplet, while the methylene (B1212753) (CH₂) groups would show more complex splitting patterns (multiplets) due to coupling with adjacent protons. The methylene group attached to the nitrogen atom (N-CH₂) is expected to be deshielded and appear as a triplet of quartets or a complex multiplet around 3.3-3.5 ppm. A broad singlet corresponding to the N-H proton of the amide group is also anticipated, likely in the region of 6.0-8.5 ppm.

The aromatic protons on the 2-bromophenyl group would resonate in the downfield region, typically between 7.2 and 7.8 ppm. Due to the bromine substituent, these protons would display a complex splitting pattern. For comparison, the aromatic protons of 2-bromobenzamide appear in the range of 7.33 to 7.88 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H7.2 - 7.8Multiplet
Amide N-H6.0 - 8.5Broad Singlet
N-CH₂3.3 - 3.5Multiplet
(CH₂)₃1.3 - 1.7Multiplet
CH₃0.9 - 1.0Triplet

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. While specific data for the title compound is scarce, analysis of 2-bromobenzamide chemicalbook.comnih.gov and N-propylbenzamide allows for a reliable prediction of the chemical shifts.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm, due to the strong deshielding effect of the oxygen atom. The carbon atom of the aromatic ring attached to the bromine (C-Br) would also be found in the downfield region, likely around 120-130 ppm. The other aromatic carbons would resonate between 125 and 140 ppm. The carbon signals for the pentyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-Br120 - 130
Aromatic C-H125 - 135
Aromatic C-C=O135 - 140
N-CH₂40 - 45
(CH₂)₃20 - 35
CH₃10 - 15

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H and C=O bonds of the amide group, as well as the C-H bonds of the alkyl chain and the aromatic ring.

The IR spectrum of the related compound 2-bromobenzamide shows a strong C=O stretching vibration around 1650-1680 cm⁻¹. chemicalbook.comgrafiati.com A prominent N-H stretching band is expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the pentyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be observed just above 3000 cm⁻¹. The presence of the bromine atom on the aromatic ring may also give rise to a characteristic absorption in the fingerprint region (below 1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide N-HStretch3200 - 3400
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Amide C=OStretch1650 - 1680
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350

Note: The data in this table is based on general IR correlation charts and data from related compounds. spectrabase.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (270.17 g/mol for C₁₂H₁₆BrNO). chemscene.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 doublet with a roughly 1:1 intensity ratio.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for N-alkyl benzamides include cleavage of the N-alkyl bond and the amide bond. For this compound, characteristic fragment ions would be expected from the loss of the pentyl group and from the cleavage of the benzoyl group. The mass spectrum of 2-bromobenzamide shows a base peak at m/z 183, corresponding to the bromobenzoyl cation [C₇H₄BrO]⁺. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound itself, the crystal structures of related compounds, such as 2-bromobenzamide nih.gov and N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide oup.com, provide valuable insights into the likely solid-state conformation.

Complementary Spectroscopic Techniques in Benzamide (B126) Research

UV-Visible spectroscopy is instrumental in characterizing the electronic transitions within a molecule. For benzamide derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions within the aromatic ring and the carbonyl group of the amide linkage. The substitution pattern on the benzene (B151609) ring significantly influences the absorption maxima (λmax). In the case of this compound, the presence of the bromine atom, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzamide. nih.gov The UV-Vis spectrum can also be a valuable tool for quantitative analysis, allowing for the determination of concentration in solution.

Fluorescence spectroscopy provides insights into the emission properties of a compound after it has absorbed light. While not all benzamides are strongly fluorescent, the introduction of certain substituents can enhance their emissive properties. The study of the fluorescence behavior of benzamides can be useful in developing fluorescent probes and sensors. nih.gov For brominated benzamides, the heavy atom effect of bromine can sometimes lead to quenching of fluorescence, favoring intersystem crossing to the triplet state. However, specific structural features can lead to observable fluorescence, which can be sensitive to the solvent environment. researchgate.net Investigating the fluorescence excitation and emission spectra of this compound would provide information about its potential as a luminescent material. mdpi.com

Advanced mass spectrometry techniques, beyond simple electron ionization, offer high-resolution mass data and detailed fragmentation patterns that are invaluable for confirming the molecular formula and structure. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for generating intact molecular ions of amide compounds, which can be challenging with harder ionization methods. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the unambiguous determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion, providing further structural confirmation. nih.gov The fragmentation of N-alkylbenzamides often involves characteristic cleavages of the alkyl chain and the amide bond. wiley.comcdnsciencepub.com

The combination of these complementary techniques provides a powerful arsenal (B13267) for the comprehensive characterization of this compound. Each method offers a unique piece of the structural puzzle, and together they enable a detailed and confident elucidation of the molecule's identity and properties.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm)Aromatic H: 7.2-7.8, N-H: ~8.2 (broad), CH₂ (N-linked): 3.3-3.5, CH₂ (alkyl): 1.3-1.6, CH₃: ~0.9
¹³C NMR Chemical Shift (ppm)C=O: 165-170, Aromatic C: 120-140, C-Br: ~120, CH₂ (N-linked): ~40, CH₂ (alkyl): 22-31, CH₃: ~14
IR Spectroscopy Wavenumber (cm⁻¹)N-H stretch: 3300-3400, C-H (aromatic): ~3100, C-H (aliphatic): 2850-2960, C=O stretch (Amide I): 1640-1680, N-H bend (Amide II): 1520-1560, C-Br stretch: 550-650
Mass Spectrometry m/z[M]⁺: 270/272 (due to Br isotopes), [M+H]⁺: 271/273, Key Fragments: 184/186 (loss of pentyl), 156/158, 105 (benzoyl cation), 77 (phenyl cation)
UV-Vis Spectroscopy λmax (nm)~230 and ~275 (in a non-polar solvent)

Biological Activities and Pharmacological Profiles

Anti-inflammatory Potency and Related Biological Responses

No studies specifically investigating the anti-inflammatory properties of N-Pentyl 2-bromobenzamide (B1207801) were identified.

Antineoplastic and Anticancer Activities

There is no available research on the antineoplastic or anticancer activities of N-Pentyl 2-bromobenzamide.

No data exists on the enzyme inhibition mechanisms of this compound in cancer pathways.

The cytotoxic effects of this compound on cancer cell lines have not been reported in the reviewed literature.

There are no studies available that describe the modulation of hypoxia-inducible factor pathways by this compound.

Neuropharmacological Investigations

No neuropharmacological investigations have been published specifically for this compound.

Data on the dopamine (B1211576) receptor antagonism (D2, D3, D4) of this compound is not available.

Neuroprotective Efficacy

There is no direct evidence in the reviewed literature to support the neuroprotective efficacy of this compound. However, the investigation of novel chemical scaffolds for treating neurodegenerative diseases is an active area of research. A patent for compounds intended to treat neurodegenerative diseases includes the synthesis of a related structure, N-[3-(benzylmethylamino)propyl]-2-bromobenzamide, though no efficacy data was provided. google.com Other research has identified different heterocyclic compounds, such as certain pyrazolone (B3327878) derivatives, as having neuroprotective activity through antioxidant properties. mdpi.com While the potential for this compound in this area is unknown, its chemical structure represents a scaffold that could be explored in models of neurodegeneration.

Antimicrobial Spectrum of Activity

Derivatives of benzamides and related amides have been widely investigated for their antimicrobial properties, showing a spectrum of activity against various bacteria and fungi.

Specific minimum inhibitory concentration (MIC) values for this compound are not available. However, studies on related bromobenzamide compounds demonstrate antibacterial potential. For example, N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) showed moderate activity against both Staphylococcus aureus and Escherichia coli. dergipark.org.tr The benzamide (B126) scaffold is a key feature in some potent antibacterial agents that target the FtsZ protein, which is crucial for bacterial cell division, in pathogens like multidrug-resistant S. aureus (MRSA). nih.gov

Furthermore, N-(1,3,4-oxadiazol-2-yl)benzamides containing bromo-phenyl groups have shown potent activity against clinically important Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 µg/mL. nih.gov The N-alkyl chain is also a feature of other antibacterial compounds, suggesting that this moiety can be modulated to optimize activity. nih.gov These findings indicate that the this compound structure possesses features common to antibacterially active molecules.

Table 1: Antibacterial Activity of a Related Bis-benzamide Compound

CompoundBacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)Reference
N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide)Staphylococcus aureus ATCC 2592331.257.3 dergipark.org.tr
N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide)Escherichia coli ATCC 2592231.257.5 dergipark.org.tr

While antifungal studies of this compound are not documented, research on highly analogous structures reveals significant antifungal properties. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against several fungi, showing notable inhibitory activity. researchgate.net The strongest inhibition was observed for the parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, against the yeast Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 0.3125 g/L. researchgate.net

Other related structures, such as 2-bromo-N-phenylacetamide, have demonstrated fungicidal effects against fluconazole-resistant Candida species, including C. albicans, with MIC values of 32 µg/mL. researchgate.net Additionally, cationic lipo-benzamide compounds have shown potent anti-Candida activity, inhibiting both fungal cell growth and biofilm formation. nih.gov This collective evidence suggests that the bromobenzamide scaffold is a promising framework for the development of novel antifungal agents.

Table 2: Antifungal Activity of a Related Benzamide Compound

CompoundFungal StrainMIC (g/L)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiae0.3125 researchgate.net
Fusarium oxysporum1.25 researchgate.net
Sclerotinia sclerotiorum1.25 researchgate.net

There are no specific antiviral studies reported for this compound. However, the broader class of N-phenylbenzamide derivatives has been identified as a novel class of inhibitors for certain viruses. Several studies have demonstrated that N-phenylbenzamide derivatives can inhibit the replication of Enterovirus 71 (EV71), which causes hand-foot-mouth disease. mdpi.comresearchgate.net For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against multiple EV71 strains with IC50 values in the low micromolar range (5.7–12 µM). mdpi.comresearchgate.net

Mechanistic studies on other N-phenylbenzamides suggest that their antiviral action against enteroviruses like Coxsackievirus A9 (CVA9) may involve direct binding to the viral capsid. nih.govnih.gov This interaction stabilizes the virion, preventing it from uncoating and releasing its genetic material into the host cell. nih.govnih.gov These findings highlight a potential, though unexplored, avenue for investigating this compound and related compounds as antiviral agents.

Table 3: Antiviral Activity of a Related N-Phenylbenzamide Derivative

CompoundVirus StrainIC50 (µM)Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (SZ-98)5.7 ± 0.8 mdpi.comresearchgate.net
Enterovirus 71 (H)12 ± 1.2 mdpi.comresearchgate.net

Other Reported Biological Activities of this compound Analogues

Analogues of this compound have been the subject of various pharmacological studies, revealing a range of biological activities. These investigations have explored how structural modifications to the parent compound influence its interaction with biological targets, leading to activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.

Research into N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the N-alkyl amide feature, has demonstrated their potential as cholinesterase inhibitors. These compounds showed moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Specifically, the N-pentyl derivative in this series displayed an IC50 value of 58.0 µM for BuChE inhibition. nih.gov The study highlighted that for BuChE inhibition, alkyl chain lengths from C5 to C7 were found to be optimal substituents. nih.govnih.gov

In the realm of antimicrobial activity, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been investigated. These studies indicated that the presence of bromine on the benzanilide (B160483) ring influenced the antimicrobial effect. The minimum inhibitory concentration (MIC) values for these bromo-derivatives against Gram-positive bacteria were found to be in the range of 2.5 to 5.0 mg/mL. mdpi.com Notably, these compounds did not show inhibition against Gram-negative bacteria at the tested concentrations. mdpi.com

Furthermore, other benzamide analogues have been explored for their anti-inflammatory potential. A series of N-phenylcarbamothioylbenzamides were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Among the tested compounds, N-(2,4-dibromophenyl)- and N-(2-nitrophenylcarbamothioyl) benzamide substitutions showed significant anti-inflammatory potency and were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

The fungicidal and insecticidal properties of benzamide derivatives have also been a focus of research. A study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed notable fungicidal activity. mdpi.com For instance, one derivative exhibited 90.5% inhibitory activity against Botrytis cinereal. mdpi.com The same study also reported good larvicidal activities against mosquito larvae for some of the synthesized compounds. mdpi.com

Additionally, the broader class of benzamide derivatives has been associated with anticonvulsant properties. Studies on various substituted benzamides have shown their potential in this area, with some analogues proving to be as potent or even more potent than existing drugs like phenytoin (B1677684) in preclinical screens.

The following tables summarize the key findings from studies on this compound analogues:

Table 1: Cholinesterase Inhibition by N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide Analogues

Compound Analogue ClassEnzyme TargetReported Activity (IC50)Reference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)27.04–106.75 µM nih.govnih.gov
Butyrylcholinesterase (BuChE)58.01–277.48 µM nih.govnih.gov
N-Pentyl derivativeButyrylcholinesterase (BuChE)58.0 µM nih.gov

Table 2: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound Analogue ClassTarget OrganismReported Activity (MIC)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL mdpi.com
Gram-negative bacteriaNo inhibition observed mdpi.com

Table 3: Fungicidal and Larvicidal Activity of Benzamide Analogues

Compound Analogue ClassBiological ActivityTarget OrganismReported ActivityReference
Benzamides with pyridine-linked 1,2,4-oxadiazoleFungicidalBotrytis cinereal90.5% inhibition mdpi.com
LarvicidalMosquito larvaeUp to 100% at 10 mg/L mdpi.com

Table 4: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Analogues

Compound Analogue ClassBiological ActivityKey FindingReference
N-(2,4-dibromophenyl)carbamothioyl benzamideAnti-inflammatoryPotent in vivo activity nih.gov
Prostaglandin E2 (PGE2) InhibitionPotent inhibition of PGE2 synthesis nih.gov
N-(2-nitrophenylcarbamothioyl) benzamideAnti-inflammatoryPotent in vivo activity nih.gov
Prostaglandin E2 (PGE2) InhibitionPotent inhibition of PGE2 synthesis nih.gov

Mechanistic Studies of N Pentyl 2 Bromobenzamide Bioactivity

Elucidation of Molecular Mechanisms in Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many bioactive molecules exert their effects. omicsonline.org N-bromobenzamide scaffolds have been investigated for their inhibitory effects on various enzymes. The core principle of enzyme inhibition involves a molecule, the inhibitor, binding to an enzyme and decreasing its activity. omicsonline.org This inhibition can be reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, or uncompetitive based on the inhibitor's binding site and its effect on the enzyme-substrate interaction. omicsonline.org

The study of pantothenamide-type analogues as inhibitors of pantothenate kinase (PanK) provides insight into the structure-activity relationships (SAR) that govern enzyme inhibition. nih.gov For instance, a series of N-pentylpantothenamide analogues were synthesized and screened for their inhibitory activity against various PanK enzymes, including those from Staphylococcus aureus (SaPanK) and Escherichia coli (EcPanK). nih.gov These studies revealed that the N-pentyl group contributes to hydrophobic interactions within the enzyme's binding site, influencing the compound's inhibitory potency. nih.gov While specific data on N-Pentyl 2-bromobenzamide's direct inhibition of PanK is not detailed, the principles derived from these studies on related structures are applicable. The bromine substituent on the benzamide (B126) moiety can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and inhibitory mechanism against various enzymes. For example, the bromine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can affect the reactivity of the amide group.

Table 1: Inhibitory Activity of Pantothenamide Analogues

Compound Series Key Structural Features Observed Inhibitory Activity Reference
Series 1 Molecular probes of PanK binding site Modest inhibitory activity, revealed important SAR findings including stereospecific binding. nih.gov
Series 2 Designed based on EcPanK structure targeting the pantothenate binding site Higher inhibition rate, significant inhibition with alkyl substituents. nih.gov
Series 3 Substrate-like substitutions to enhance antimicrobial effect Most preferential inhibition profile, highest inhibitory activity against SaPanK and MmPanK1alpha. nih.gov

Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand, such as N-Pentyl 2-bromobenzamide (B1207801), and its receptor is a dynamic process governed by the principles of kinetics and thermodynamics. chemrxiv.orgchemrxiv.org Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. mdpi.com These assays often utilize radiolabeled ligands to quantify the binding of a test compound to receptors expressed in cell lines. mdpi.comacs.org

Table 2: Factors Influencing Ligand-Receptor Interactions

Factor Description Potential Role in this compound Binding
Hydrophobic Interactions Interactions between nonpolar groups, driven by the hydrophobic effect. The N-pentyl chain can interact with hydrophobic pockets in the receptor.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The amide group of the benzamide can act as a hydrogen bond donor and acceptor.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atom can interact with a nucleophilic site on the receptor.
Steric Fit The spatial arrangement of atoms in the ligand and receptor that allows for binding. The overall shape and conformation of this compound will determine its fit into the binding site.
Electronic Effects The influence of substituents on the electronic distribution of the molecule. The electron-withdrawing bromine atom can modulate the reactivity and binding properties of the benzamide ring.

Cellular Pathway Modulation

The biological effects of a compound are often the result of its ability to modulate specific cellular signaling pathways. google.com These pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. scholaris.ca

N-bromobenzamide scaffolds have been implicated in the modulation of various cellular pathways. For instance, some thiourea (B124793) derivatives containing a benzoyl moiety have been shown to inhibit the RAF signaling pathway, which is crucial for cell growth and proliferation. researchgate.net Inhibition of this pathway can lead to anticancer effects. researchgate.net While direct evidence for this compound modulating a specific pathway is not provided, its structural similarity to other bioactive benzamides suggests it could have similar activities.

The modulation of a cellular pathway can occur at different levels. A compound might inhibit a key enzyme in the pathway, as discussed in section 5.1, or it could act as an antagonist or agonist at a receptor, as discussed in section 5.2. Furthermore, a compound could interfere with protein-protein interactions or alter the expression of genes involved in the pathway. google.com The N-pentyl group could influence the compound's ability to cross cell membranes and reach its intracellular target, while the 2-bromobenzamide portion would be responsible for the specific molecular interactions that lead to pathway modulation.

Oxidative Reaction Mechanisms Involving N-Bromobenzamide Scaffolds

N-bromobenzamides can participate in various oxidative reactions, a property that can contribute to their biological activity. The bromine atom attached to the nitrogen makes the N-Br bond susceptible to homolytic or heterolytic cleavage, leading to the formation of reactive species.

One area where the oxidative properties of N-bromobenzamides have been studied is in the oxidation of organic substrates. For example, the kinetics and mechanism of the oxidation of organic sulfides by N-bromobenzamide have been investigated. researchgate.net In these reactions, the protonated form of N-bromobenzamide is often the reactive oxidizing species. researchgate.net The reaction proceeds through the formation of a halogenosulfonium cation in the rate-determining step. researchgate.net

Furthermore, N-bromobenzamide has been used as a brominating agent for various organic molecules, such as pyrazolones. researchgate.net This reactivity highlights the ability of the N-bromobenzamide scaffold to deliver a bromine atom to a substrate, a process that can be relevant in biological systems where bromination can alter the function of biomolecules. The reaction of N-bromobenzamide with unsaturated compounds can also lead to the addition of bromine across a double bond. dss.go.th

Intramolecular Cyclization and Reaction Pathway Analysis

The 2-bromobenzamide scaffold is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions are often catalyzed by transition metals like palladium and copper. acs.orgnih.govresearchgate.net Understanding these reaction pathways is crucial not only for synthetic chemistry but also for identifying potential metabolic pathways of this compound in a biological system.

One prominent example is the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides to form phenanthridinone skeletons. acs.orgnih.gov This reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular C-H activation and reductive elimination to form the cyclized product. acs.orgnih.gov The nature of the N-substituent, such as the pentyl group in this compound, can influence the efficiency and regioselectivity of the cyclization.

Another example is the copper-catalyzed cyclization of 2-bromobenzamides with various partners to synthesize quinazolinones. nih.gov These reactions often proceed through an initial intermolecular coupling followed by an intramolecular cyclization. The reaction conditions, including the choice of catalyst, base, and solvent, play a critical role in determining the reaction pathway and the final product.

Table 3: Examples of Intramolecular Cyclization Reactions of 2-Bromobenzamides

Reactant(s) Catalyst/Reagents Product(s) Reaction Type Reference
N-Aryl-2-bromobenzamides Pd(OAc)₂, K₂CO₃, Benzoic acid 8H-Indolo[3,2,1-de]phenanthridin-8-ones Self-Ullmann coupling and oxidative coupling dehydrogenation acs.org
N-Substituted 2-bromobenzamides and 2-bromobenzoic acids Pd(OAc)₂, CuI, PPh₃, Cs₂CO₃ Phenanthridin-6(5H)-one derivatives Palladium-catalyzed annulation acs.orgnih.gov
2-Bromobenzamides and aldehydes/aqueous ammonia CuBr/L-proline, Cs₂CO₃ Quinazolinones Copper-catalyzed multicomponent reaction nih.gov
N-Methyl-N-aryl-2-halobenzamides Pd-PVP nanoparticles, K₂CO₃ Phenanthridine-6(5H)-ones Intramolecular C-H bond functionalization rsc.org

Structure Activity Relationship Sar Studies

Impact of N-Substituent Modifications on Biological Activity

Modifications to the N-substituent of the benzamide (B126) scaffold have a significant impact on biological activity. The nature of this substituent, including its length, bulk, and polarity, can influence how the molecule interacts with its biological target.

For instance, in a series of 4-(pyridin-4-yloxy)benzamide derivatives, it was observed that longer alkyl amide chains led to stronger cytotoxic activity. The general trend for these N-substituted compounds was that propyl derivatives were more active than ethyl derivatives, which in turn were more active than methyl derivatives. sci-hub.se This suggests that the lipophilicity and the spatial extension of the N-alkyl chain are important for the observed anticancer effects.

In another study on benzamide derivatives as Cbx7 inhibitors, various N-alkyl substituents on a lysine-containing scaffold were evaluated. acs.orgacs.org The parent compound contained a trimethyllysine (Kme3) mimic. Replacing this with a diethyllysine resulted in a compound with the strongest binding affinity to Cbx7, although with some loss of selectivity compared to the parent compound. acs.orgacs.org Increasing the bulk of the N-alkyl groups to diisobutyl led to a slight decrease in binding affinity for Cbx7. acs.orgacs.org Interestingly, dipropyl- and dibenzyl-lysine-containing compounds showed no binding, indicating a clear limit to the size and nature of the substituent that the target's binding pocket can accommodate. acs.org

The electronic properties and conformational preferences of N-substituted benzamides are also key. For example, N-benzylbenzamide derivatives exhibit different characteristics depending on the substituent on the benzyl (B1604629) group. The linear N-propyl group in 3-bromo-N-propylbenzamide offers a contrast to aromatic N-benzyl substituents, resulting in different steric and electronic environments that can affect biological activity. The N-propyl group, for example, increases lipophilicity when compared to an N-methyl analog, which can enhance membrane permeability.

Table 1: Impact of N-Alkyl Chain Length on Cytotoxic Activity of 4-(pyridin-4-yloxy)benzamide Derivatives sci-hub.se
CompoundN-Alkyl SubstituentRelative Cytotoxic Activity
25Methyl+
29Ethyl++
35Propyl+++

Influence of Halogen Position and Substitution on Aromatic Ring

The position and nature of the halogen atom on the benzamide's aromatic ring are critical determinants of biological activity. Halogens can influence the electronic properties of the ring and participate in specific interactions, such as halogen bonding, with biological targets. ontosight.ai

The substitution pattern of the halogen has a profound effect. For example, in a study of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives as dopamine (B1211576) antagonists, the position of the bromine atom dictated the receptor selectivity. The 2-bromo-benzamide analog was the most potent D2 antagonist, whereas the 4-bromo-benzamide derivative was the most potent D4 antagonist. researchgate.net This highlights how moving the halogen from the ortho to the para position can drastically alter the interaction with different receptor subtypes.

In another example involving inhibitors of the Cbx7 protein, moving the bromine atom on the N-terminal phenyl group was one of the initial steps in optimizing the lead compound. acs.orgacs.org The para-bromobenzamide was used as the starting point for further modifications. acs.orgacs.org The reactivity of 2-halobenzamides in certain chemical syntheses follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide, which can be attributed to the leaving group ability of the halogen. nih.gov

Table 2: Effect of Bromine Position on Dopamine Receptor Antagonist Activity researchgate.net
CompoundBromine PositionMost Potent Activity
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideOrtho (2-position)D2 Antagonist
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamidePara (4-position)D4 Antagonist

Role of Amide Linker Modifications

The amide linker is a key structural feature in benzamide derivatives, providing a stable connection between the aromatic ring and the N-substituent. Modifications to this linker can alter the compound's flexibility, conformation, and ability to form hydrogen bonds, all of which can impact biological activity.

In a study of benzamide derivatives targeting the FtsZ protein, the linker between a benzodioxane scaffold and the benzamide moiety was modified. uni-lj.si Introducing a hydroxyl group onto the ethylenic linker was found to have a slight effect on the antimicrobial activity but provided an important point for developing prodrugs and other derivatives. mdpi.com The introduction of a methyl group at the same position was shown to enhance the antimicrobial activity against S. aureus. mdpi.com

The length and flexibility of the linker are also crucial. In the development of glioma inhibitors, increasing the length of the linker between a piperidine (B6355638) ring and the amide bond by introducing two methylene (B1212753) groups improved the activity to the nanomolar range. acs.org Conversely, removing a methylene group led to a slight decrease in activity. acs.org This suggests that an optimal linker length is required to allow the different parts of the molecule to reach and interact with their respective binding pockets. acs.org

The amide bond itself is often essential for activity. In one SAR study, replacing the amide group with an ester group resulted in a loss of activity, indicating the importance of the hydrogen bonds that the amide group can form with amino acid residues in the target protein. acs.org The amide linker is also a key feature in some coumarin-based compounds, where it connects the coumarin (B35378) scaffold to a side chain. ajol.info

Table 3: Influence of Amide Linker Length on Anti-Glioma Activity acs.org
CompoundLinker ModificationIC50 Range
C11Removal of one methylene group7.36–25.11 μM
C16Introduction of two methylene groups0.72–13.09 μM

Correlation Between Structural Features and Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For benzamide derivatives, specific structural features can be tuned to enhance target selectivity.

As previously mentioned, the position of the halogen on the aromatic ring can be a key determinant of selectivity. The differential activity of 2-bromo- and 4-bromo-benzamide derivatives for D2 and D4 dopamine receptors, respectively, is a clear example of this. researchgate.net

In the context of Cbx protein inhibitors, selectivity was tuned by modifying both the N-terminal benzamide group and the N-alkyl substituents. acs.orgacs.org For example, starting with a p-bromobenzamide scaffold, substitutions were made to explore the effect on selectivity for Cbx7 over other Cbx proteins. acs.orgacs.org A compound with a trifluoromethyl group on the benzamide ring and a diethyllysine mimic as the N-substituent showed a certain degree of selectivity for Cbx7 over other family members. nih.gov

The design of bitopic ligands, which can interact with both the primary (orthosteric) and a secondary (allosteric) binding site on a receptor, is another strategy to achieve selectivity. For D3-selective antagonists, a scaffold was designed with an N-aryl piperazine (B1678402) moiety to bind to the orthosteric site and an aryl carboxamide moiety with an alkyl linker to interact with a secondary binding site. mdpi.com The nature of the aromatic ring in the secondary pharmacophore, such as a 4-(thiophen-2-yl)benzamide, was found to be important for high D3 affinity and selectivity versus the D2 receptor. mdpi.com

The reactivity of the benzamide can also be influenced by its substituents, which in turn can affect its interactions. For instance, the reactivity of 2-halobenzamides in copper-catalyzed reactions to form benzo[d]isothiazol-3(2H)-ones is in the order of I > Br > Cl, which is relevant for the synthesis of specific derivatives. nih.gov

Design Principles for Enhanced Efficacy and Specificity

Based on extensive SAR studies, several design principles have emerged for creating benzamide derivatives with enhanced efficacy and specificity.

One key principle is the strategic use of substituents to optimize interactions with the target protein. For example, in the design of histone deacetylase (HDAC) inhibitors, molecular docking studies revealed that a cavity surrounded by specific amino acids (ASP104, HIS33, PRO34, and PHE155) was crucial for inhibitor activity. nih.gov This information can guide the design of new derivatives with improved potency. nih.gov

Another principle is the incorporation of functional groups that improve pharmacokinetic properties. For instance, the inclusion of sulphonamide groups into a benzamide structure was intended to create glucokinase activators with good oral bioavailability. scispace.com

The concept of "bioisosteric replacement," where one functional group is replaced by another with similar properties, is also a valuable design tool. In the development of dopamine antagonists, a tetrazole ring was used as a bioisosteric substitute for a carboxylic acid group. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

The benzamide (B126) scaffold is a known pharmacophore for dopamine (B1211576) receptor ligands. While direct docking studies on N-Pentyl 2-bromobenzamide (B1207801) are not extensively published, research on structurally similar 2-bromobenzamide derivatives provides a strong basis for predicting its potential interactions. Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for neuropsychiatric disorders. plos.orgnih.gov

Studies on related compounds, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide, have identified it as a potent D2 and D4 receptor antagonist. researchgate.net Docking simulations of these analogues reveal key interactions within the receptor's binding pocket. For instance, a protonated amine can form a crucial salt bridge with the highly conserved Asp110 residue in the third transmembrane domain of D3 receptors, anchoring the ligand in the orthosteric binding site. nih.gov The aromatic portions of the molecule, including the bromobenzamide moiety, can then engage with secondary binding sites, which is a key factor in determining receptor subtype selectivity. nih.gov

It is hypothesized that the N-pentyl group of N-Pentyl 2-bromobenzamide would occupy a hydrophobic pocket within the receptor, while the benzamide portion engages in hydrogen bonding and aromatic interactions. The bromine atom at the 2-position influences the electronic distribution and conformational preference of the phenyl ring, which can fine-tune the binding affinity and selectivity for D2, D3, or D4 subtypes. nih.gov

Table 1: Binding Affinities of Representative Benzamide Ligands at Dopamine Receptors
CompoundDopamine Receptor TargetBinding Affinity (Ki, nM)Reference
Fragment 12 (A 4-(thiophen-2-yl)benzamide linked to a bromobenzamide)D289.2 ± 5.6 nih.gov
Fragment 12 (A 4-(thiophen-2-yl)benzamide linked to a bromobenzamide)D321.8 ± 5.1 nih.gov
N-ethyl substituent analogue 9aD3High Affinity & Selectivity nih.gov

Enzyme active sites are highly specific pockets where substrates bind and chemical reactions are catalyzed. wikipedia.org The interaction of a ligand like this compound with an enzyme active site is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. ijcce.ac.ir The active site is typically a groove or pocket that can be located deep within an enzyme or at the interface of multiple subunits. wikipedia.orgembopress.org

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pentyl chain provides a significant hydrophobic component, likely to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within an enzyme's active site. The 2-bromo-phenyl group can participate in aromatic stacking (π-π interactions) with residues like phenylalanine, tyrosine, and tryptophan, and potentially form halogen bonds. ijcce.ac.irplos.org Docking studies on similar benzamide derivatives against enzymes like EGFR kinase have shown the importance of these interactions for inhibitory activity. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. science.gov Methods like B3LYP are commonly employed to optimize molecular geometry and calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP). science.gov

For this compound, DFT calculations would reveal how the electronegative bromine and oxygen atoms influence the electron distribution across the molecule. The MEP map would highlight electron-rich regions (around the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions (around the amide hydrogen) that can interact with nucleophiles. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. science.gov Such calculations confirm the stability of complexes formed through charge transfer and hydrogen bonding. science.gov

Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand in solution and its dynamic behavior upon binding to a receptor. copernicus.org These simulations show how the ligand adapts its shape to fit into the binding pocket and how the protein itself may undergo conformational changes to accommodate the ligand, an effect known as "induced fit". wikipedia.org Understanding the pre-organization of a ligand into its bioactive conformation in solution is a key aspect of modern drug design. copernicus.org

Prediction of Pharmacokinetic and Toxicological Properties (Conceptual Framework)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net For this compound, its physicochemical properties can be calculated to estimate its drug-likeness.

A conceptual ADMET profile can be constructed based on its structure:

LogP (Lipophilicity): The presence of the pentyl group and the bromo-phenyl ring suggests a relatively high lipophilicity, which would favor membrane permeability but might also lead to higher metabolic turnover and potential off-target effects.

Molecular Weight: The molecular weight is well within the range typical for small-molecule drugs.

Hydrogen Bond Donors/Acceptors: The amide group provides one hydrogen bond donor and one acceptor, influencing solubility and binding.

Toxicity Prediction: In silico tools can screen for potential structural alerts that might indicate toxicity, such as hepatotoxicity or mutagenicity. While some benzamide derivatives are well-tolerated, specific toxicity profiles need to be assessed. jonuns.com

Table 2: Conceptual ADMET Profile for this compound
PropertyPredicted OutcomeStructural Basis
AbsorptionModerate to HighHigh lipophilicity from pentyl and bromo-phenyl groups.
DistributionWideLikely to cross cell membranes and potentially the blood-brain barrier.
MetabolismPotential for Phase I (oxidation) and Phase II (conjugation)Alkyl chain and aromatic ring are sites for cytochrome P450 oxidation.
ExcretionLikely renal and/or biliaryMetabolites are typically made more water-soluble for excretion.
Toxicity RiskTo be determinedRequires specific computational models and experimental validation. jonuns.com

De Novo Design Approaches (Conceptual)

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. ni.ac.rs If this compound were used as a starting fragment, de novo design algorithms could suggest modifications to optimize its binding affinity and selectivity. For example, if targeting a dopamine receptor, the algorithm might explore:

Replacing the pentyl group with different alkyl or cycloalkyl groups to better fit a specific hydrophobic pocket.

Altering the substitution pattern on the phenyl ring to enhance interactions or improve pharmacokinetic properties.

Incorporating the 2-bromobenzamide fragment into more complex scaffolds to engage with additional binding sites on the receptor. nih.gov

This approach leverages the structural information of the target's active site to build a complementary ligand piece by piece, potentially leading to more potent and selective compounds. ethernet.edu.et

Medicinal Chemistry and Pharmaceutical Applications

N-Pentyl 2-bromobenzamide (B1207801) as a Lead Compound in Drug Discovery

A lead compound in drug discovery is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for modification to develop a drug. nih.govkib.ac.cn N-Pentyl 2-bromobenzamide, with its characteristic benzamide (B126) core, a bromine substituent on the phenyl ring, and an N-pentyl group, represents a valuable building block for the generation of lead compounds. chemscene.com The strategic placement of the bromine atom and the pentyl chain provides opportunities for diverse chemical modifications, a key aspect in the exploration of structure-activity relationships (SAR).

While this compound itself may not be a final drug candidate, its structural framework is utilized in the synthesis of more complex molecules with therapeutic potential. For instance, N-substituted 2-bromobenzamides are employed in palladium-catalyzed reactions to construct phenanthridinones, a class of compounds with recognized biological activities. Furthermore, the screening of chemical libraries has identified related benzamide structures, such as 2,5-diaminobenzamide, as initial "hits" for anti-proliferative agents, which are then subjected to optimization to enhance their potency and selectivity. nih.gov This highlights the role of the broader benzamide scaffold, including structures like this compound, in providing a foundation for the discovery of novel lead compounds. The process often involves the creation of a library of analogous compounds through techniques like parallel synthesis to systematically explore the chemical space around the initial scaffold. nih.gov

Strategies for Optimization of Bioactive this compound Derivatives

Once a lead compound is identified, the subsequent phase of lead optimization involves the systematic modification of its structure to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. revvity.com For derivatives of this compound, several optimization strategies can be envisioned based on established medicinal chemistry principles and findings from related compound series.

A primary strategy involves the modification of the N-pentyl group. Studies on other benzamide derivatives have shown that the nature and length of the N-alkyl substituent can significantly influence biological activity. For example, in a series of hydrazide-based histone deacetylase (HDAC) inhibitors, the length of the alkyl chain was found to be critical for potency, with butyl and propyl chains showing optimal activity, while longer chains like pentyl resulted in a loss of potency. explorationpub.com This suggests that exploring variations in the length, branching, and incorporation of cyclic structures in place of the pentyl chain could be a fruitful avenue for optimization.

Another key area for modification is the benzamide ring. The bromine atom at the 2-position can be replaced with other halogens or different functional groups to modulate the electronic properties and binding interactions of the molecule. For instance, the conversion of a nitro group to a bulky amide moiety in a related series of compounds led to the generation of a potent anti-cancer agent. nih.gov Furthermore, the introduction of additional substituents on the phenyl ring can be explored. In a study of N-benzyl piperidine (B6355638) derivatives, substitutions on the benzamide portion were shown to influence their inhibitory activity against HDAC and acetylcholinesterase. nih.gov

The amide linker itself can also be a target for modification. While generally conserved, subtle changes to the amide bond, such as its replacement with a thioamide or other bioisosteres, could impact the compound's stability and biological activity. Structure-activity relationship (SAR) studies, which systematically evaluate the impact of these structural changes on a compound's biological activity, are fundamental to the lead optimization process. revvity.com

Potential Therapeutic Areas for this compound

The benzamide scaffold is associated with a wide range of biological activities, suggesting several potential therapeutic areas for derivatives of this compound.

Anticancer Activity: A significant body of research points to the potential of benzamide derivatives as anticancer agents. nih.govresearchgate.net One of the most promising targets in this area is the family of histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression and are often dysregulated in cancer. explorationpub.comtjpr.orgnih.govmdpi.com Several benzamide-containing compounds have been identified as potent HDAC inhibitors, inducing cancer cell cycle arrest, differentiation, and apoptosis. tjpr.orgnih.govnih.gov The structural features of this compound, particularly the benzamide core, make it a plausible scaffold for the design of novel HDAC inhibitors. nih.gov Furthermore, related benzamide derivatives have shown promise as dual inhibitors of targets like COX-2 and Topoisomerase I in the context of gastrointestinal cancers. nih.gov

Neurodegenerative Diseases: There is emerging evidence for the potential of bromobenzamide derivatives in the treatment of neurodegenerative disorders. A patent has disclosed a series of N-substituted 2-bromobenzamides, including N-[3-(benzylmethylamino)propyl]-2-bromobenzamide, for their potential application in this area. google.com Additionally, related compounds have been investigated for their neuroprotective properties. nih.gov The development of multi-target-directed ligands, such as dual inhibitors of HDAC and acetylcholinesterase, based on a benzamide scaffold, represents a promising strategy for complex diseases like Alzheimer's. nih.gov

Anti-inflammatory and Antimicrobial Activity: Some benzamide derivatives have demonstrated anti-inflammatory and antimicrobial properties. For example, N-Benzyl-4-bromobenzamide has been shown to have anti-inflammatory effects in human gingival fibroblasts. grafiati.com In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibited antimicrobial activity, particularly against Gram-positive bacteria, and also displayed anti-inflammatory effects by inhibiting trypsin activity. mdpi.com While not directly this compound, these findings suggest that with appropriate modifications, this scaffold could be explored for the development of new anti-inflammatory and antimicrobial agents.

Challenges and Future Directions in Pharmaceutical Development

The translation of a promising lead compound into a clinically effective drug is a long and challenging process. For this compound and its derivatives, several hurdles would need to be overcome. A primary challenge in pharmaceutical development is achieving the desired pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Ensuring that the compound reaches its target in sufficient concentrations without causing undue toxicity is a critical and often difficult task.

For potential applications in neurodegenerative diseases, the ability of the compound to cross the blood-brain barrier (BBB) would be a major consideration. The physicochemical properties of this compound and its derivatives would need to be carefully optimized to facilitate BBB penetration.

In the context of anticancer therapy, particularly with HDAC inhibitors, the development of drug resistance is a significant clinical challenge. Future research would need to focus on strategies to overcome or circumvent these resistance mechanisms, possibly through combination therapies or the development of next-generation inhibitors with novel mechanisms of action.

Future directions for the pharmaceutical development of this compound derivatives will likely involve a multidisciplinary approach. The use of computational modeling and in silico screening can help to prioritize the synthesis of the most promising analogues. nih.gov High-throughput screening of compound libraries based on the this compound scaffold against a wide range of biological targets could uncover new and unexpected therapeutic applications. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

Design of Prodrugs and Delivery Systems (Conceptual)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical transformation. google.com The design of prodrugs is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, and inadequate membrane permeability. google.com For a compound like this compound, several conceptual prodrug strategies could be employed to enhance its potential as a therapeutic agent.

One common approach is to modify the amide functionality. For instance, the amide nitrogen could be derivatized with a group that improves water solubility, which would be cleaved in vivo to release the parent compound. Alternatively, if the compound suffers from rapid metabolism, a prodrug approach could be used to temporarily mask the metabolically labile sites.

For targeted delivery, particularly to the central nervous system, a carrier-mediated transport strategy could be conceptualized. This would involve attaching the this compound derivative to a molecule that is recognized and transported across the blood-brain barrier by specific transporters.

Another conceptual approach involves the development of enzyme-activatable prodrugs. This strategy is particularly relevant in cancer therapy, where a prodrug could be designed to be selectively activated by enzymes that are overexpressed in the tumor microenvironment. This would lead to a localized release of the active drug, thereby increasing its efficacy and reducing systemic toxicity.

The design of suitable delivery systems, such as nanoparticles or liposomes, could also be explored to improve the solubility, stability, and biodistribution of this compound derivatives. These advanced delivery systems can help to protect the drug from premature degradation and facilitate its accumulation at the target site.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling extensive biological evaluation. Future research could focus on novel synthetic strategies for N-Pentyl 2-bromobenzamide (B1207801) and its analogs.

One potential area of exploration is the use of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methodologies have been successfully employed for the synthesis of various N-substituted benzamides and related heterocyclic compounds. mdpi.comresearchgate.net A plausible future direction would involve the development of a palladium-catalyzed carbonylation reaction, potentially using 2-bromoaniline (B46623) derivatives and pentyl amine precursors to construct the N-Pentyl 2-bromobenzamide scaffold. mdpi.com Such an approach could offer high yields and good functional group tolerance, facilitating the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Furthermore, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with other reagents have been reported to yield complex heterocyclic structures. nih.gov Investigating similar cobalt-catalyzed reactions with precursors of this compound could lead to the discovery of novel and structurally diverse molecules with unique biological activities.

A summary of potential synthetic explorations is presented in the table below:

Synthetic Approach Potential Precursors Key Advantages Potential Products
Palladium-Catalyzed Carbonylation2-bromoaniline derivatives, pentyl amineHigh yield, functional group toleranceThis compound and analogs
Cobalt-Catalyzed CyclizationThis compoundAccess to novel heterocyclic scaffoldsComplex derivatives of this compound

Comprehensive In Vivo Pharmacological Evaluation

While in vitro studies are crucial for initial screening, comprehensive in vivo pharmacological evaluation is necessary to understand the physiological effects of a compound. Future research should aim to conduct thorough in vivo studies on this compound.

Given that various N-substituted benzamide (B126) derivatives have shown potential as antitumor agents, an initial in vivo assessment could involve screening in animal models of cancer. researchgate.netresearchgate.net For example, studies in murine models bearing human tumor xenografts could provide valuable information on the compound's efficacy, potential toxicity, and pharmacokinetic profile.

Moreover, considering the broad biological activities of benzamide derivatives, which include antimicrobial and anti-inflammatory properties, in vivo studies could be expanded to models of infectious diseases and inflammation. nanobioletters.commdpi.com For instance, evaluating the compound's efficacy in a murine model of bacterial infection could reveal its potential as a novel antimicrobial agent.

Advanced Mechanistic Investigations using Omics Technologies (Conceptual)

To elucidate the mechanism of action of this compound, future research could employ advanced "omics" technologies. nih.gov These high-throughput approaches can provide a global view of the molecular changes induced by a compound in a biological system.

Conceptually, a transcriptomic study using RNA sequencing could identify genes that are differentially expressed in cells treated with this compound. This could provide clues about the cellular pathways modulated by the compound. Similarly, a proteomic analysis using mass spectrometry could identify protein expression changes, offering insights into the compound's molecular targets.

Furthermore, metabolomic studies could reveal alterations in cellular metabolism upon treatment with the compound. By integrating data from these different omics platforms, a more complete picture of the compound's mechanism of action could be constructed.

Development of this compound-Based Chemical Probes

The development of chemical probes is a powerful strategy to study the biological function of small molecules and their targets. frontiersin.orgnih.govrsc.org Future research could focus on designing and synthesizing this compound-based chemical probes.

These probes would typically incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to allow for visualization and enrichment of the target molecules. For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization.

An activity-based probe could also be developed to identify the specific protein targets of this compound. frontiersin.org This would involve incorporating a reactive group into the probe that can covalently bind to the target protein, enabling its subsequent identification by mass spectrometry. The development of such probes would be invaluable for target validation and for understanding the compound's mechanism of action at a molecular level. mdpi.comnih.gov

Collaborative Research and Translational Studies

To accelerate the potential translation of this compound from a laboratory curiosity to a clinically relevant molecule, collaborative research efforts will be essential. Future directions should include establishing collaborations between academic researchers, pharmaceutical companies, and clinical investigators.

Such collaborations could facilitate access to specialized resources and expertise, such as high-throughput screening facilities, advanced animal models, and patient samples. For instance, a collaboration with a pharmaceutical company could enable large-scale synthesis of the compound and its analogs for extensive preclinical testing.

Translational studies, aimed at bridging the gap between basic research and clinical application, would be a key component of these collaborations. This could involve biomarker studies to identify patient populations that are most likely to respond to treatment with the compound, as well as early-phase clinical trials to assess its safety and efficacy in humans.

Q & A

Q. What are the recommended synthetic routes for N-pentyl 2-bromobenzamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via a two-step process:

Amide Coupling : React 2-bromobenzoyl chloride with n-pentylamine in anhydrous dichloromethane (DCM) using pyridine as a catalyst. Reflux for 4–6 hours under nitrogen to minimize hydrolysis .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Optimization Tips :

  • Vary solvent polarity (e.g., THF vs. DCM) to improve yield.
  • Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Q. Table 1: Key Physical Properties of 2-Bromobenzamide Precursor

PropertyValueSource
Melting Point160–162°C
Molecular Weight200.03 g/mol
Density1.609 g/cm³

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm amide bond formation and pentyl chain integration. Key signals:
    • ¹H: δ 6.8–7.6 ppm (aromatic protons), δ 3.2 ppm (N-pentyl NH), δ 1.2–1.6 ppm (pentyl CH₂) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peak at m/z 283.1 (C₁₂H₁₅BrNO⁺) .
  • XRD : Single-crystal X-ray diffraction (if crystallized) to resolve stereochemical details .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (S24/25) .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of brominated intermediates (S22) .
  • Waste Disposal : Collect halogenated byproducts in designated containers for incineration .

Advanced Research Questions

Q. How does the N-pentyl chain influence the compound’s bioactivity or material properties?

Methodological Answer:

  • Lipophilicity : The pentyl chain increases logP (~3.5 predicted), enhancing membrane permeability in biological assays. Compare with shorter (N-methyl) or bulkier (N-benzyl) analogs .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at ~220°C, suitable for high-temperature material applications .

Q. Table 2: Impact of Alkyl Chain Length on Bioactivity

Alkyl GroupLogPBioactivity (IC₅₀)Reference
Methyl1.8150 µM
Pentyl3.545 µM

Q. How can contradictions in reported physicochemical data be resolved?

Methodological Answer:

  • Reproducibility : Cross-validate melting points (e.g., 160–162°C vs. 158–160°C in other studies) by using calibrated equipment.
  • Crystallinity : Differences in polymorphic forms (amorphous vs. crystalline) may explain variability. Use powder XRD to identify phases .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Nanopatterning : Incorporate into block copolymers (e.g., polystyrene-b-poly(n-pentyl methacrylate)) for ultrahigh-density data storage. Atomic Force Microscopy (AFM) confirms nanoscale patterning .
  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in catalysis. Monitor coordination via UV-Vis and cyclic voltammetry .

Q. How can enzymatic interactions of this compound be studied?

Methodological Answer:

  • Enzymatic Assays : Incubate with liver microsomes (e.g., CYP450 isoforms) to assess metabolic stability. Use LC-MS to detect hydroxylated metabolites .
  • Molecular Docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.